molecular formula C10H15N3 B13078939 5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13078939
M. Wt: 177.25 g/mol
InChI Key: ANDOYJJDGKNJMV-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopropyl group and a methyl group attached to the imidazo[1,2-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2-aminopyrimidine and cyclopropyl ketones can be used. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may yield deoxygenated derivatives. Substitution reactions can result in the formation of various substituted imidazo[1,2-a]pyrimidine derivatives .

Scientific Research Applications

5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclopropyl group and a methyl group attached to the imidazo[1,2-a]pyrimidine core. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H15N3/c1-7-6-13-9(8-2-3-8)4-5-11-10(13)12-7/h6,8-9H,2-5H2,1H3,(H,11,12)

InChI Key

ANDOYJJDGKNJMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(CCNC2=N1)C3CC3

Origin of Product

United States

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